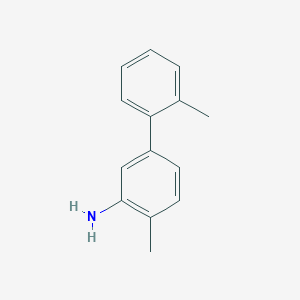
2-Methyl-5-(2-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(2-methylphenyl)aniline is an aromatic amine with a unique structure that includes two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(2-methylphenyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methylphenylamine with 2-methylbenzaldehyde under acidic conditions to form the corresponding imine, which is then reduced to yield the desired aniline derivative. Another method involves the direct amination of 2-methyl-5-bromotoluene using palladium-catalyzed coupling reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-(2-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives.
Applications De Recherche Scientifique
2-Methyl-5-(2-methylphenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(2-methylphenyl)aniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a ligand in coordination chemistry. The pathways involved include electrophilic aromatic substitution and nucleophilic addition-elimination mechanisms.
Comparaison Avec Des Composés Similaires
- 2-Methylphenylamine
- 5-Methyl-2-phenylaniline
- 2,5-Dimethylaniline
Comparison: Compared to these similar compounds, 2-Methyl-5-(2-methylphenyl)aniline exhibits unique reactivity due to the presence of two methyl groups, which influence its electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-methyl-5-(2-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-8-7-11(2)14(15)9-12/h3-9H,15H2,1-2H3 |
Clé InChI |
GZXANRSZJOBABR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=CC=C2C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


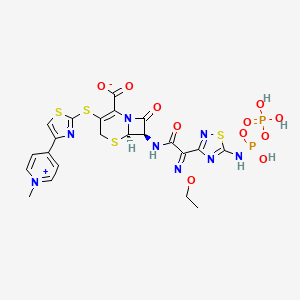
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
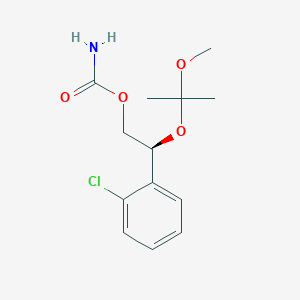
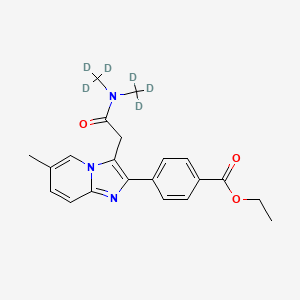
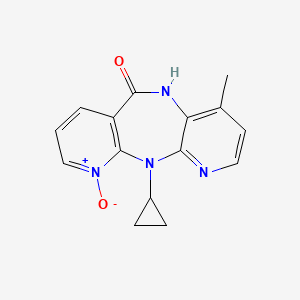
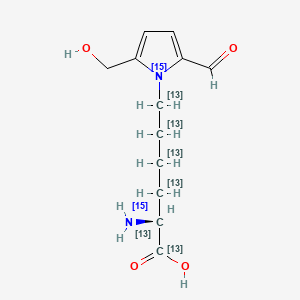
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
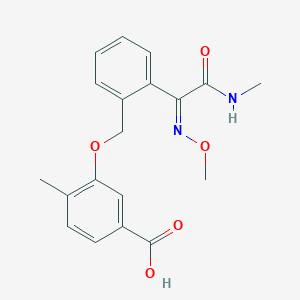
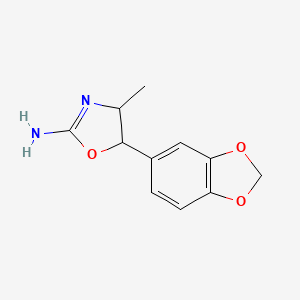
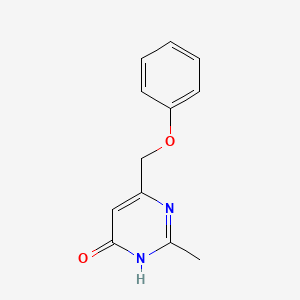


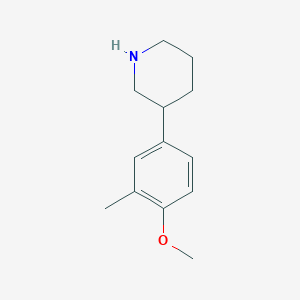
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)
